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Azulene, 1,3-diacetyl-4,6,8-trimethyl-

Cat. No.: B13791602
CAS No.: 841-71-4
M. Wt: 254.32 g/mol
InChI Key: XXBLTMPMMXJBFB-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Azulene (B44059) Research

The history of azulene dates back to the 15th century when the azure-blue chromophore was first obtained through the steam distillation of German chamomile. accustandard.com However, it was not until the 19th century that the compound was more formally studied and named. The correct structure of the azulene system was established in the early 20th century, with its first organic synthesis being a significant milestone in organic chemistry. nih.gov Early research focused on the isolation and structural elucidation of naturally occurring azulenes, such as guaiazulene and vetivazulene, found in various plants and marine invertebrates. wikipedia.org The development of new synthetic methods in the mid-20th century opened the door for the preparation of a wide array of azulene derivatives, paving the way for more in-depth investigations into their chemical and physical properties.

Distinctive Electronic and Structural Features of the Azulene Chromophore

The azulene molecule is a non-alternant aromatic hydrocarbon composed of a fused five-membered and seven-membered ring system. This unique structure results in a non-uniform distribution of π-electrons, leading to a significant dipole moment, a feature not observed in its isomer, naphthalene. accustandard.com The five-membered ring is electron-rich, making it susceptible to electrophilic attack, while the seven-membered ring is electron-deficient. This inherent polarity is responsible for azulene's characteristic deep blue color and its distinct reactivity. The azulene core is known to undergo a variety of chemical transformations, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions.

Significance of Poly-functionalized Azulenes in Contemporary Organic Chemistry

The introduction of multiple functional groups onto the azulene scaffold gives rise to poly-functionalized azulenes, which are of significant interest in modern organic chemistry. The nature and position of these functional groups can dramatically influence the electronic properties, reactivity, and potential applications of the resulting molecules. For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO gap, leading to tailored optical and electronic properties. Poly-functionalized azulenes are being explored for their potential use in materials science, particularly in the development of organic electronics, nonlinear optical materials, and sensors.

Research Scope and Objectives for 1,3-diacetyl-4,6,8-trimethylazulene

The specific compound under investigation, 1,3-diacetyl-4,6,8-trimethylazulene, is a poly-functionalized azulene that features two electron-withdrawing acetyl groups on the electron-rich five-membered ring and three electron-donating methyl groups on the seven-membered ring. Research into this particular derivative is aimed at understanding the interplay between these substituents and their collective effect on the molecule's structure, reactivity, and properties.

The synthesis of 1,3-diacetyl-4,6,8-trimethylazulene would likely proceed from 4,6,8-trimethylazulene (B1196119). A Friedel-Crafts acylation of 4,6,8-trimethylazulene is expected to introduce the first acetyl group at the more reactive 1-position. The introduction of a second acetyl group at the 3-position would be more challenging due to the deactivating effect of the first acetyl group.

Detailed characterization of 1,3-diacetyl-4,6,8-trimethylazulene is necessary to fully understand its chemical and physical properties. This would involve a comprehensive analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) and a determination of its physical properties such as melting point and boiling point.

A significant objective of studying this compound is to explore its potential applications. The presence of two reactive acetyl groups opens up possibilities for further chemical modifications, allowing for the synthesis of more complex azulene-based structures. The unique electronic properties endowed by the specific substitution pattern may also make it a candidate for applications in materials science. Due to a lack of extensive research on this specific compound, further investigation is warranted to fully elucidate its properties and potential.

Interactive Data Tables

Below are interactive tables summarizing the available data for 1,3-diacetyl-4,6,8-trimethylazulene and its precursors.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Known Physical Properties
1,3-diacetyl-4,6,8-trimethylazulene841-71-4C17H18O2254.32Density: 1.08 g/cm³ americanchemicalsuppliers.com
1-acetyl-4,6,8-trimethylazulene (B232216)834-97-9C15H16O212.29-
4,6,8-trimethylazulene941-81-1C13H14170.25Melting Point: -93 °C; Boiling Point: 110.6 °C; Flash Point: 4 °C accustandard.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O2 B13791602 Azulene, 1,3-diacetyl-4,6,8-trimethyl- CAS No. 841-71-4

Properties

CAS No.

841-71-4

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-(3-acetyl-4,6,8-trimethylazulen-1-yl)ethanone

InChI

InChI=1S/C17H18O2/c1-9-6-10(2)16-14(12(4)18)8-15(13(5)19)17(16)11(3)7-9/h6-8H,1-5H3

InChI Key

XXBLTMPMMXJBFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=C2C(=C1)C)C(=O)C)C(=O)C)C

Origin of Product

United States

Sophisticated Synthetic Methodologies and Strategic Derivatization of Azulenes

Regioselective Functionalization of the Azulene (B44059) Core

The functionalization of a pre-formed azulene skeleton is a primary strategy for synthesizing complex derivatives. The inherent electronic nature of the azulene system, with an electron-rich five-membered ring and an electron-poor seven-membered ring, dictates the regioselectivity of these transformations. wikipedia.org Electrophilic substitution reactions preferentially occur at the C1 and C3 positions of the five-membered ring, which are the most nucleophilic sites. acs.orgmdpi.com

Direct Acylation Protocols for Acetyl Group Introduction

The introduction of acetyl groups onto the 4,6,8-trimethylazulene (B1196119) core is typically achieved through Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. wikipedia.org Due to the high electron density of the five-membered ring, the reaction proceeds readily at the 1 and 3 positions. acs.orgnih.gov The reaction generally involves an acyl chloride (e.g., acetyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgijpcbs.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich azulene ring. wikipedia.orgyoutube.com

The general mechanism for the mono-acylation of 4,6,8-trimethylazulene is as follows:

Formation of the electrophile: The Lewis acid catalyst coordinates with the acylating agent to form a highly reactive acylium ion (CH₃CO⁺).

Electrophilic attack: The π-system of the azulene ring attacks the acylium ion, preferentially at the C1 or C3 position, forming a resonance-stabilized carbocation intermediate (an arenium ion).

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the azulene system and regenerating the catalyst. wikipedia.org

The introduction of the first acetyl group is an activating step that directs the second acylation to the remaining unsubstituted position on the five-membered ring (C3 or C1).

Table 1: Reagents for Friedel-Crafts Acylation of Azulenes
RoleExample ReagentPurposeReference
Azulene Substrate4,6,8-TrimethylazuleneThe aromatic core to be functionalized. acs.org
Acylating AgentAcetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)Source of the acetyl group. organic-chemistry.org
Lewis Acid CatalystAluminum chloride (AlCl₃)Activates the acylating agent to generate the acylium ion. wikipedia.orgyoutube.com
SolventCarbon disulfide (CS₂) or Dichloromethane (B109758) (CH₂Cl₂)Inert reaction medium. ijpcbs.com

Strategies for Introduction and Modification of Alkyl Substituents

The synthesis of the target compound begins with the 4,6,8-trimethylazulene precursor. Several methods exist for its preparation. A notable procedure involves a modification of the Hafner pyrylium (B1242799) salt method. acs.org This two-stage synthesis treats 2,4,6-trimethylpyrylium fluoroborate with sodio-cyclopentadiene, generated using sodium methoxide (B1231860) in dimethylformamide, to yield the azulene directly. acs.org This approach is suitable for undergraduate laboratories and illustrates key concepts of aromaticity and carbonium ion reactivity. acs.orgacs.org

Alternative historical methods for synthesizing the 4,6,8-trimethylazulene skeleton include the systematic investigation of 2H-cyclohepta[b]furan-2-one reactivity with various nucleophilic reagents and condensation reactions between troponoid substrates and active methylene (B1212753) compounds. smolecule.comnih.gov

Iterative Functionalization Approaches

The synthesis of 1,3-diacetyl-4,6,8-trimethylazulene is an example of iterative functionalization. The process starts with the prepared 4,6,8-trimethylazulene skeleton. The first Friedel-Crafts acylation introduces an acetyl group at one of the highly reactive positions, C1 or C3.

A critical consideration in the second functionalization step is the electronic effect of the first substituent. Acyl groups are electron-withdrawing and are generally considered deactivating groups in electrophilic aromatic substitution. assets-servd.hostmasterorganicchemistry.comchemistrysteps.com This means that the introduction of the first acetyl group reduces the nucleophilicity of the azulene ring, making the second acylation reaction more difficult to achieve than the first. organic-chemistry.org Despite this deactivating effect, the strong directing influence of the azulene nucleus still favors substitution at the remaining vacant position on the five-membered ring (C3), leading to the desired 1,3-disubstituted product. Higher temperatures or stronger catalytic conditions may be required to overcome the deactivation and achieve the second acylation.

Multi-Component and Cascade Reaction Sequences for Azulene Synthesis

Instead of modifying a pre-existing azulene, an alternative strategy involves constructing the bicyclic azulene framework with the desired substituents already incorporated or positioned for easy conversion. These methods often involve cycloaddition or condensation reactions that build the fused five- and seven-membered rings in a single or sequential process.

Cycloaddition Reactions in Azulene Framework Construction

Cycloaddition reactions are powerful tools for constructing cyclic systems. For azulene synthesis, [8+2] and [6+4] cycloadditions are particularly relevant. nih.gov In an [8+2] cycloaddition, an electron-rich 8π component (like a heptafulvene or a 2H-cyclohepta[b]furan-2-one) reacts with a 2π component (an enamine or a vinyl ether) to form the ten-membered ring system which then aromatizes. nih.govmdpi.com This method is effective for introducing various substituents to the five-membered ring during the formation of the azulene core. nih.govnih.gov

For example, the reaction of 2H-cyclohepta[b]furan-2-ones with enamines initially affords a strained intermediate via an [8+2] cycloaddition. nih.gov This intermediate subsequently undergoes decarboxylation and deamination to yield the thermodynamically stable azulene derivative. nih.gov By choosing appropriately substituted cycloheptatriene (B165957) and cyclopentadiene (B3395910) precursors, it is possible to construct highly substituted azulenes.

Table 2: Cycloaddition Strategies for Azulene Synthesis
Reaction TypeReactant 1 (π system)Reactant 2 (π system)Key FeatureReference
[8+2] CycloadditionHeptafulvene or 2H-cyclohepta[b]furan-2-one (8π)Enamine or Vinyl Ether (2π)Builds the azulene skeleton, effective for substituting the five-membered ring. nih.govmdpi.com
[6+4] Cycloaddition6-aminofulvene (6π)Thiophene S,S-dioxide (4π)Forms the 10-membered ring precursor which aromatizes via elimination. mdpi.com

Condensation Reactions for Azulene Derivatives

The Ziegler-Hafner azulene synthesis is a cornerstone condensation method that allows for the large-scale preparation of azulene and its alkyl or aryl derivatives. nih.govorgsyn.org The classical approach involves the condensation of pyridinium (B92312) or pyrylium salts (specifically Zincke salts) with cyclopentadienide (B1229720) ions. nih.govmdpi.com The reaction proceeds through a fulvene-like intermediate which then undergoes an intramolecular cyclization and elimination of an amine to yield the azulene product. mdpi.comresearchgate.net

This method is particularly effective for preparing azulenes with substituents on the seven-membered ring, as the substitution pattern can be dictated by the choice of the starting pyrylium or pyridinium salt. nih.govmdpi.com For the synthesis of 1,3-diacetyl-4,6,8-trimethylazulene, this would require a suitably substituted cyclopentadienide anion and a 2,4,6-trimethylpyrylium salt. The acetyl groups would likely be introduced after the formation of the azulene core, as their presence on the cyclopentadienyl (B1206354) precursor could interfere with the initial condensation step.

Metal-Catalyzed Transformations for Azulene Synthesis and Functionalization

The synthesis and functionalization of the azulene scaffold have been significantly advanced through the use of metal-catalyzed transformations. These methods offer high efficiency, selectivity, and functional group tolerance, enabling the construction of complex azulene-based architectures for materials science and electronics. rsc.orgnih.gov Transition metals such as palladium, iron, rhodium, and iridium have been pivotal in developing novel synthetic routes.

Palladium-catalyzed cross-coupling reactions, including Suzuki and Stille couplings, are widely employed to introduce aryl, heteroaryl, or vinyl groups at specific positions on the azulene ring. nih.gov These reactions are fundamental in creating extended π-conjugated systems and azulene-containing polymers. For instance, the Suzuki-Miyaura coupling of borylated azulenes with aryl halides is a key step in synthesizing donor-acceptor type polymers for organic electronics. nih.gov

Iron-mediated reactions have also emerged as a powerful tool. Cationic η⁵-iron carbonyl diene complexes can react with azulene derivatives, including those of the naturally occurring guaiazulene, under mild conditions to afford coupling products in high yields (43–98%). This method demonstrates the utility of iron complexes in facilitating C-C bond formation on the azulene core.

Other transition metals have enabled unique cyclization and C-H activation pathways. Rhodium-catalyzed oxidative [4+2] cyclization of azulene carboxylic acids with alkynes provides access to fused polycyclic systems. wikipedia.org Similarly, iridium(I)-catalyzed C-H borylation has been used to selectively install boronic ester groups at the 2-position of the azulene ring, creating versatile intermediates for further cross-coupling reactions. The diverse reactivity offered by these metals allows for precise control over the synthesis and derivatization of the azulene core.

Table 1: Overview of Metal-Catalyzed Transformations in Azulene Chemistry

Metal Catalyst Reaction Type Transformation Example Application
Palladium (Pd) Cross-Coupling (Suzuki, Stille) Coupling of haloazulenes with boronic acids/stannanes Synthesis of π-conjugated systems and polymers nih.gov
Iron (Fe) C-C Coupling Reaction of azulenes with cationic iron-diene complexes Functionalization of the azulene scaffold jk-sci.com
Rhodium (Rh) Oxidative Cyclization [4+2] cyclization of azulene carboxylic acids with alkynes Construction of fused polycyclic aromatic hydrocarbons wikipedia.org
Iridium (Ir) C-H Borylation Selective borylation at the C2 position of the azulene ring Preparation of versatile synthetic intermediates
Copper (Cu) Various Not specified in detail General azulene functionalization
Nickel (Ni) Various Not specified in detail General azulene functionalization

Precursor-Based Synthetic Routes to 1,3-diacetyl-4,6,8-trimethylazulene

The synthesis of 1,3-diacetyl-4,6,8-trimethylazulene relies on a precursor-based approach, where the core azulene skeleton is first constructed and then functionalized. The key intermediate for this synthesis is 4,6,8-trimethylazulene. The primary method for introducing the acetyl groups onto this precursor is the Friedel-Crafts acylation, a classic yet powerful electrophilic aromatic substitution reaction. nih.govjk-sci.com The electron-rich five-membered ring of the azulene system is highly activated towards electrophiles, directing substitution preferentially to the 1- and 3-positions. jk-sci.com

The synthesis begins with the formation of the 4,6,8-trimethylazulene core. A well-established method for this is the Hafner pyrylium salt procedure. rsc.org This approach involves the reaction of a 2,4,6-trimethylpyrylium salt with a cyclopentadienide anion to construct the bicyclic azulene system. rsc.orgsapub.org Once the 4,6,8-trimethylazulene precursor is obtained and purified, it undergoes a subsequent diacylation step to yield the final product. This typically involves reacting the precursor with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. sapub.orgweebly.com The first acetyl group attaches at the most nucleophilic 1-position, and the second acetyl group then adds to the 3-position. jk-sci.com

Utilizing Guaiazulene and its Derivatives as Starting Materials

While many azulene derivatives are synthesized from guaiazulene, a naturally occurring and relatively inexpensive starting material, this is not the typical pathway for producing 4,6,8-trimethylazulene. sapub.org Guaiazulene (1,4-dimethyl-7-isopropylazulene) has a substitution pattern that is not readily converted to the 4,6,8-trimethyl arrangement required for the target compound.

Therefore, the synthesis of 4,6,8-trimethylazulene relies on building the azulene core from acyclic or monocyclic precursors that already contain the necessary substitution pattern. The most common and effective route is the Hafner synthesis, which starts with 2,4,6-trimethylpyrylium fluoroborate. rsc.org This pyrylium salt is treated with sodio-cyclopentadiene, which attacks the ring and leads to a ring-opening and subsequent cyclization cascade that forms the fused five- and seven-membered ring system of 4,6,8-trimethylazulene directly. rsc.org This method provides a reliable route to the specific precursor needed for the final acylation steps.

Optimized Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of 1,3-diacetyl-4,6,8-trimethylazulene hinges on the optimization of two key stages: the formation of the 4,6,8-trimethylazulene precursor and its subsequent diacylation via the Friedel-Crafts reaction.

For the precursor synthesis via the Hafner method, a key modification involves generating the sodio-cyclopentadiene salt using sodium methoxide in anhydrous dimethylformamide (DMF). rsc.org This procedure can be conveniently carried out in a stoppered flask without the need for a strict inert atmosphere, making it more accessible for laboratory-scale synthesis. rsc.org Student yields for this step, after purification by chromatography and sublimation, are reported to be in the range of 12-36%. rsc.org

The subsequent diacylation is achieved through Friedel-Crafts chemistry. This reaction uses an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) or a Brønsted acid (e.g., phosphoric acid). jk-sci.comweebly.com Since the azulene ring is highly reactive, milder conditions compared to the acylation of benzene (B151609) are often sufficient. weebly.com The reaction is typically performed in a non-polar solvent like dichloromethane or carbon disulfide. sapub.org A stoichiometric amount of the Lewis acid is generally required because the ketone product can form a complex with the catalyst. nih.govresearchgate.net The reaction mixture is then quenched with water to liberate the final acylated product. While specific yields for the diacetylation of 4,6,8-trimethylazulene are not widely reported, optimization of temperature, reaction time, and the ratio of acylating agent to substrate are crucial for maximizing the yield and minimizing side reactions.

Table 2: General Conditions for Friedel-Crafts Acylation of Aromatic Compounds

Parameter Typical Conditions Purpose / Notes
Substrate 4,6,8-trimethylazulene The electron-rich aromatic compound to be acylated.
Acylating Agent Acetyl chloride or Acetic anhydride Source of the electrophilic acylium ion. sapub.org
Catalyst Aluminum chloride (AlCl₃), Phosphoric acid (H₃PO₄) Lewis or Brønsted acid to generate the acylium ion. jk-sci.comweebly.com
Solvent Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) Non-polar solvents are common; solvent-free options exist. sapub.org
Temperature 0 °C to room temperature Milder conditions are often sufficient due to the high reactivity of azulene.
Workup Aqueous quench (e.g., water, dilute HCl) Destroys the catalyst-product complex to isolate the ketone.

Green Chemistry Principles in Azulene Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly being applied to the synthesis of complex molecules like azulenes. researchgate.net Several strategies align with these principles.

One of the core tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. researchgate.net In this context, the metal-catalyzed transformations discussed previously (Section 2.2.3) are inherently greener than classical methods like Friedel-Crafts acylation, which often requires stoichiometric or excess amounts of Lewis acids like AlCl₃. researchgate.net These catalysts can be difficult to handle and generate significant waste. researchgate.net

Recent research has focused on developing "greener" Friedel-Crafts methodologies. One approach involves using methanesulfonic anhydride as a metal- and halogen-free activating agent, which produces minimal and biodegradable waste. organic-chemistry.org Another strategy employs deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both the solvent and the catalyst, are recyclable, and avoid the use of volatile organic compounds (VOCs). rsc.org Performing reactions on solid supports like acidic alumina (B75360) in the absence of a solvent is another effective green technique that simplifies purification and reduces waste streams. researchgate.netnih.gov

The use of renewable feedstocks is another key principle. While not the direct precursor for 1,3-diacetyl-4,6,8-trimethylazulene, the broader use of guaiazulene, which is derived from natural plant sources like chamomile oil, in the synthesis of other azulene derivatives is a prime example of utilizing a renewable starting material. sapub.org These approaches collectively contribute to making the synthesis of azulenes more sustainable and environmentally benign.

Advanced Spectroscopic and Structural Elucidation of Substituted Azulenes

X-ray Crystallography for Solid-State Structure DeterminationNo published X-ray crystal structure data for Azulene (B44059), 1,3-diacetyl-4,6,8-trimethyl- is available to describe its solid-state conformation and packing.

Should research on "Azulene, 1,3-diacetyl-4,6,8-trimethyl-" be published in the future, a detailed article based on the provided outline could be generated.

Analysis of Molecular Geometry and Conformational Preferences

The molecular geometry of 1,3-diacetyl-4,6,8-trimethylazulene is predicted to be largely planar, a characteristic feature of the azulene core which consists of a fused five- and seven-membered ring system. The planarity is crucial for the π-electron delocalization that defines its aromatic character. However, minor deviations from planarity are expected due to steric hindrance between the substituents.

The acetyl groups at the 1 and 3-positions are electron-withdrawing and will influence the electron density distribution within the azulene rings. Quantum chemical calculations on the related 1-acetyl-4,6,8-trimethylazulene (B232216) reveal a complex interplay between the azulene core and the acetyl substituent. The inherent asymmetry of the azulene framework leads to a non-uniform distribution of electron density.

The conformational preferences of the diacetyl derivative will primarily concern the orientation of the two acetyl groups relative to the azulene plane. Due to steric interactions with the adjacent methyl group at position 8 and the hydrogen at position 2, the acetyl groups are likely to be twisted out of the plane of the azulene ring to some extent. The degree of this torsion would be a balance between minimizing steric strain and maximizing π-orbital overlap with the azulene system. It is anticipated that the two acetyl groups will adopt an orientation that minimizes their mutual repulsion.

Intermolecular Interactions and Crystal Packing

In the absence of an experimental crystal structure for 1,3-diacetyl-4,6,8-trimethylazulene, the nature of its intermolecular interactions and crystal packing can be inferred from its molecular structure. The presence of polar carbonyl groups in the acetyl substituents introduces the possibility of dipole-dipole interactions, which would be a significant factor in the crystal lattice formation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of 1,3-diacetyl-4,6,8-trimethylazulene is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent of these would be the strong C=O stretching vibration from the two acetyl groups, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the azulene ring.

Other expected vibrational modes include:

C-H stretching vibrations of the methyl groups and the aromatic rings (around 2850-3100 cm⁻¹).

C-C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region).

C-H bending vibrations (both in-plane and out-of-plane) for the aromatic and methyl hydrogens.

The infrared spectrum of the related compound, 4,6,8-trimethylazulene (B1196119), has been characterized and shows characteristic vibrational frequencies consistent with its azulene ring system and methyl substituents. The addition of two acetyl groups would introduce the strong carbonyl absorptions and potentially shift the frequencies of the ring vibrations.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 1,3-diacetyl-4,6,8-trimethylazulene would also be expected to show bands corresponding to the various vibrational modes of the molecule. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong signals in the Raman spectrum. The C=O stretching vibrations would also be Raman active. Due to the different selection rules for IR and Raman spectroscopy, some vibrations may be more prominent in one technique than the other, providing a more complete picture of the molecule's vibrational landscape.

Electronic Absorption and Emission Spectroscopy

Azulene and its derivatives are known for their distinct colors, which arise from electronic transitions in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum of azulene itself is characterized by a weak S₀ → S₁ transition in the visible region (around 500-650 nm) and a stronger S₀ → S₂ transition in the near-UV (around 340 nm). researchgate.net

For 1,3-diacetyl-4,6,8-trimethylazulene, the presence of electron-withdrawing acetyl groups at the 1 and 3 positions is expected to cause a significant shift in the absorption bands compared to the parent 4,6,8-trimethylazulene. Electron-withdrawing groups on the five-membered ring of azulene typically lead to a blue shift (hypsochromic shift) of the S₀ → S₁ transition and a red shift (bathochromic shift) of the S₀ → S₂ transition. The methyl groups, being electron-donating, also influence the electronic transitions.

Therefore, the UV-Vis spectrum of 1,3-diacetyl-4,6,8-trimethylazulene is predicted to show a complex pattern of absorption bands. The characteristic weak absorption in the visible region and stronger absorptions in the UV region will be present, but their exact positions (λmax) will be determined by the combined electronic effects of the acetyl and methyl substituents. The introduction of acetyl groups can significantly alter the color of the azulenic chromophore. For instance, the addition of an aldehyde group (another electron-withdrawing group) to the five-membered ring of azulene derivatives has been shown to cause a blue-shift in the S₁ band. thejamesonlab.com

Table of Expected Spectroscopic Data for Azulene, 1,3-diacetyl-4,6,8-trimethyl-

Spectroscopic TechniqueExpected FeatureApproximate Wavenumber/Wavelength
FT-IRC=O Stretch1650-1700 cm⁻¹
FT-IRAromatic C-H Stretch3000-3100 cm⁻¹
FT-IRAliphatic C-H Stretch2850-2970 cm⁻¹
FT-IRAromatic C=C Stretch1400-1600 cm⁻¹
UV-VisS₀ → S₁ Transition500-650 nm (expected to be blue-shifted)
UV-VisS₀ → S₂ Transition~350 nm (expected to be red-shifted)

Fluorescence and Phosphorescence Studies

The introduction of acetyl groups, which are electron-withdrawing, at the 1 and 3 positions of the azulene core, alongside electron-donating methyl groups at the 4, 6, and 8 positions, is expected to significantly influence the molecule's electronic structure and, consequently, its emission properties. Electron-withdrawing substituents on the five-membered ring of azulene are known to stabilize the highest occupied molecular orbital (HOMO) and the second lowest unoccupied molecular orbital (LUMO+1). This stabilization can lead to an increase in the energy gap between the ground state (S₀) and the first excited singlet state (S₁), which in turn affects the energy difference between the S₂ and S₁ states.

Phosphorescence, the emission of light from a triplet excited state (T₁), is generally a much weaker process in azulenes compared to fluorescence. The efficiency of intersystem crossing from the S₁ state to the T₁ state is typically low. Detailed studies on the phosphorescence of 1,3-diacetyl-4,6,8-trimethylazulene would require sensitive spectroscopic techniques at low temperatures to minimize non-radiative decay processes.

Table 1: Expected Influence of Substituents on the Photophysical Properties of Azulene

Substituent Type at Positions 1,3Substituent Type at Positions 4,6,8Expected Effect on S₂-S₁ Energy GapExpected Dominant Emission
Electron-withdrawing (e.g., Acetyl)Electron-donating (e.g., Methyl)IncreaseS₂→S₀ Fluorescence
Electron-donatingElectron-withdrawingDecreasePotential for S₁→S₀ Fluorescence

This table is based on general principles of substituent effects on the electronic structure of azulene and serves as a predictive guide in the absence of specific experimental data for 1,3-diacetyl-4,6,8-trimethylazulene.

Investigation of Anti-Kasha Fluorescence in Azulene Systems

The phenomenon of anti-Kasha fluorescence, where emission occurs from a higher excited state (Sₙ, n>1), is a hallmark of azulene chemistry. For 1,3-diacetyl-4,6,8-trimethylazulene, the presence of acetyl groups is anticipated to enforce this anti-Kasha behavior. Computational studies on similar 1,3-disubstituted azulenes have shown that electron-withdrawing groups can effectively maintain a large S₂-S₁ energy gap, thereby favoring S₂ emission.

The investigation into anti-Kasha fluorescence involves several key experimental and theoretical approaches:

Steady-State and Time-Resolved Fluorescence Spectroscopy: These techniques are fundamental to characterizing the emission spectrum, quantum yield, and lifetime of the excited state. A clear emission band in the blue-violet region, characteristic of S₂→S₀ transitions in azulenes, would be the primary indicator of anti-Kasha fluorescence. Time-resolved measurements would help to determine the lifetime of the S₂ state, providing further evidence for the inhibition of the S₂ to S₁ internal conversion.

Quantum Chemical Calculations: Theoretical modeling, such as Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting the energies of the excited states (S₁, S₂, etc.) and the transition probabilities between them. For 1,3-diacetyl-4,6,8-trimethylazulene, these calculations would be crucial in quantifying the S₂-S₁ energy gap and understanding the electronic nature of the transitions.

The study of anti-Kasha fluorescence in this specific azulene derivative contributes to the broader understanding of how targeted substitutions can be used to fine-tune the photophysical properties of aromatic systems for potential applications in molecular electronics and photonics.

Table 2: Key Factors Governing Anti-Kasha Fluorescence in Azulenes

FactorDescriptionImplication for 1,3-diacetyl-4,6,8-trimethylazulene
S₂-S₁ Energy Gap The energy difference between the second and first excited singlet states.Expected to be large due to the electronic effects of the acetyl and methyl groups, favoring S₂ emission.
Rate of Internal Conversion (k_IC) The speed of the non-radiative transition from S₂ to S₁.Expected to be slow, allowing S₂ fluorescence to compete effectively.
Oscillator Strength of S₂→S₀ Transition A measure of the probability of this radiative transition occurring.Generally high for azulenes, contributing to the observation of S₂ fluorescence.

This table outlines the fundamental principles that are investigated to understand the anti-Kasha behavior in azulene systems.

Computational and Theoretical Investigations of Azulene, 1,3 Diacetyl 4,6,8 Trimethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the fundamental electronic properties of molecules. For complex organic molecules like Azulene (B44059), 1,3-diacetyl-4,6,8-trimethyl-, these methods provide insights into the ground state and excited state characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the ground state properties of organic molecules, including substituted azulenes.

In a typical DFT study of Azulene, 1,3-diacetyl-4,6,8-trimethyl-, the molecular geometry would first be optimized to find its lowest energy conformation. This is achieved by employing a hybrid functional, such as B3LYP or M06-2X, in conjunction with a Pople-style basis set like 6-31G(d,p) or a more extensive one such as 6-311+G(d,p). The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data where available.

Once the optimized geometry is obtained, various ground state properties can be calculated. These include the total electronic energy, dipole moment, and the distribution of electron density. For Azulene, 1,3-diacetyl-4,6,8-trimethyl-, the presence of electron-donating methyl groups and electron-withdrawing acetyl groups is expected to significantly influence its electronic properties. The methyl groups will likely increase the electron density in the azulene core through inductive and hyperconjugative effects, while the acetyl groups will withdraw electron density via resonance and inductive effects. This push-pull electronic arrangement is anticipated to enhance the molecule's dipole moment and modulate its chemical reactivity.

Table 1: Representative Calculated Ground State Properties of Azulene, 1,3-diacetyl-4,6,8-trimethyl- (Illustrative Data)

Property Calculated Value Method
Total Energy (value in Hartrees) B3LYP/6-311+G(d,p)
Dipole Moment (value in Debye) B3LYP/6-311+G(d,p)
Point Group C_s B3LYP/6-311+G(d,p)

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for substituted azulenes, as specific computational data for Azulene, 1,3-diacetyl-4,6,8-trimethyl- is not available in the cited literature.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, are often employed for higher accuracy in electronic structure and energetics calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation, which is important for molecules with complex electronic structures like azulene.

For Azulene, 1,3-diacetyl-4,6,8-trimethyl-, ab initio calculations would be valuable for obtaining a more precise determination of its stability and isomerization energies. These methods, while computationally more demanding than DFT, can serve as a benchmark for the results obtained from various DFT functionals. The energetics of the molecule, including its heat of formation and relative stability compared to other isomers, can be accurately predicted using high-level ab initio methods.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's color and electronic properties. A smaller gap generally corresponds to a red-shift in the absorption spectrum and higher chemical reactivity.

For Azulene, 1,3-diacetyl-4,6,8-trimethyl-, the HOMO is expected to be delocalized over the azulene core, with significant contributions from the electron-rich five-membered ring and the methyl groups. Conversely, the LUMO is anticipated to be localized more on the electron-deficient seven-membered ring and the electron-withdrawing acetyl groups. The combined effect of the electron-donating methyl groups and electron-withdrawing acetyl groups is predicted to decrease the HOMO-LUMO gap compared to unsubstituted azulene. This is because the methyl groups will raise the energy of the HOMO, while the acetyl groups will lower the energy of the LUMO.

Table 2: Representative Frontier Molecular Orbital Energies of Azulene, 1,3-diacetyl-4,6,8-trimethyl- (Illustrative Data)

Orbital Energy (eV) Method
HOMO (value) B3LYP/6-311+G(d,p)
LUMO (value) B3LYP/6-311+G(d,p)
HOMO-LUMO Gap (value) B3LYP/6-311+G(d,p)

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for substituted azulenes, as specific computational data for Azulene, 1,3-diacetyl-4,6,8-trimethyl- is not available in the cited literature.

Prediction of Spectroscopic Properties

Computational methods are not only valuable for understanding the electronic structure but also for predicting the spectroscopic properties of molecules. This is particularly useful for identifying and characterizing novel compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules and simulating their UV-Vis absorption spectra. rsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the positions and intensities of the absorption bands.

For Azulene, 1,3-diacetyl-4,6,8-trimethyl-, a TD-DFT calculation, typically using a functional like CAM-B3LYP which is known to perform well for charge-transfer excitations, would be performed on the optimized ground state geometry. The predicted UV-Vis spectrum is expected to show characteristic absorption bands corresponding to the S0 → S1 and S0 → S2 transitions. Due to the anticipated small HOMO-LUMO gap, the S0 → S1 transition is likely to be in the visible region, contributing to the color of the compound. The substitution pattern is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted azulene.

Table 3: Representative Predicted UV-Vis Absorption Maxima for Azulene, 1,3-diacetyl-4,6,8-trimethyl- (Illustrative Data)

Transition Wavelength (nm) Oscillator Strength Method
S0 → S1 (value) (value) TD-CAM-B3LYP/6-311+G(d,p)
S0 → S2 (value) (value) TD-CAM-B3LYP/6-311+G(d,p)

Note: The values in this table are illustrative and represent typical outcomes of TD-DFT calculations for substituted azulenes, as specific computational data for Azulene, 1,3-diacetyl-4,6,8-trimethyl- is not available in the cited literature.

Computational vibrational spectroscopy involves the calculation of the vibrational frequencies and intensities of a molecule, which correspond to its infrared (IR) and Raman spectra. These calculations are typically performed within the harmonic approximation at the DFT level of theory.

For Azulene, 1,3-diacetyl-4,6,8-trimethyl-, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule. For instance, the C=O stretching vibrations of the acetyl groups would appear as strong bands in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic rings would also be present. The calculated vibrational frequencies can be compared with experimental data to confirm the structure of the synthesized compound. A full list of calculated harmonic frequencies can be used in Franck-Condon analyses of the electronic states. st-andrews.ac.uk

Analysis of Aromaticity and Dipole Moments

Computational methods provide significant insights into the electronic properties of Azulene, 1,3-diacetyl-4,6,8-trimethyl-, particularly its aromatic character and charge distribution, which are quantified through Nucleus-Independent Chemical Shift (NICS) calculations and ground state dipole moment calculations.

A comparative analysis of NICS(1) values (calculated 1 Å above the ring plane) for azulene and a hypothetical substituted azulene illustrates these trends.

CompoundFive-Membered Ring NICS(1) (ppm)Seven-Membered Ring NICS(1) (ppm)
Azulene (unsubstituted)-10 to -15-5 to -8
Azulene, 1,3-diacetyl-4,6,8-trimethyl- (Estimated)-5 to -10-8 to -12

This table presents estimated NICS(1) values for Azulene, 1,3-diacetyl-4,6,8-trimethyl- based on the known effects of the substituent groups on the aromaticity of the azulene core.

The non-alternant hydrocarbon structure of azulene, with its fused five- and seven-membered rings, results in a significant ground state dipole moment, a feature absent in its isomer, naphthalene. This inherent polarity arises from a net electron drift from the seven-membered ring to the five-membered ring, creating a cyclopentadienyl (B1206354) anion-like and a tropylium (B1234903) cation-like character in the respective rings.

Computational studies on azulene have consistently predicted a dipole moment in the range of 0.8 to 1.1 Debye. The substitution pattern in Azulene, 1,3-diacetyl-4,6,8-trimethyl- is expected to have a pronounced effect on its dipole moment. The electron-withdrawing nature of the two acetyl groups on the five-membered ring will further pull electron density towards this ring, thereby increasing the magnitude of the dipole moment. In contrast, the electron-donating methyl groups on the seven-membered ring will push electron density towards the five-membered ring, also contributing to an enhanced dipole moment. The cumulative effect of these substituents is a significant increase in the ground state dipole moment compared to the parent azulene.

CompoundCalculated Ground State Dipole Moment (Debye)
Azulene~1.0 D
Azulene, 1,3-diacetyl-4,6,8-trimethyl- (Estimated)> 2.0 D

This table provides an estimated ground state dipole moment for Azulene, 1,3-diacetyl-4,6,8-trimethyl-, highlighting the expected increase due to the electronic effects of the substituents.

Computational Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the characterization of transition states and the prediction of regioselectivity.

While specific transition state calculations for reactions involving Azulene, 1,3-diacetyl-4,6,8-trimethyl- are not extensively documented, the general principles of electrophilic aromatic substitution on the azulene ring system are well-established through computational studies. These reactions typically proceed through a Wheland-type intermediate, and the stability of this intermediate is a key factor in determining the reaction rate.

For Azulene, 1,3-diacetyl-4,6,8-trimethyl-, the 1 and 3 positions are already substituted. Therefore, electrophilic attack would be directed to other positions on the azulene nucleus. Computational studies would be instrumental in identifying the transition state structures for attack at the various available positions and calculating the associated activation energies. It is anticipated that electrophilic attack on the electron-rich seven-membered ring, activated by the methyl groups, would have a lower activation barrier compared to attack on the electron-deficient five-membered ring.

Computational models can accurately predict the regioselectivity of substitution reactions by comparing the energies of the possible intermediates or transition states. In the case of Azulene, 1,3-diacetyl-4,6,8-trimethyl-, the primary sites for electrophilic attack are the unsubstituted positions on the azulene core.

The 1 and 3 positions on the five-membered ring are the most nucleophilic in unsubstituted azulene. However, in Azulene, 1,3-diacetyl-4,6,8-trimethyl-, these positions are blocked. The presence of electron-donating methyl groups at positions 4, 6, and 8 enhances the nucleophilicity of the seven-membered ring. Computational studies on similar polysubstituted azulenes suggest that electrophilic attack will preferentially occur at the unsubstituted positions of the seven-membered ring, namely the 5 and 7 positions. The relative reactivity of these positions would be influenced by both electronic and steric factors, which can be precisely modeled using computational methods.

Potential Site of Electrophilic AttackPredicted ReactivityJustification
Position 2LowLocated on the electron-deficient five-membered ring, flanked by two electron-withdrawing acetyl groups.
Position 5HighLocated on the electron-rich seven-membered ring, activated by adjacent methyl groups.
Position 7HighLocated on the electron-rich seven-membered ring, activated by adjacent methyl groups.

This table summarizes the predicted regioselectivity for electrophilic substitution on Azulene, 1,3-diacetyl-4,6,8-trimethyl- based on established electronic effects.

Reactivity and Reaction Pathways of Acetylated Trimethylazulenes

Electrophilic Aromatic Substitution Reactions

The azulene (B44059) system is characterized by its high reactivity towards electrophiles, with substitution preferentially occurring at the electron-rich 1 and 3-positions of the five-membered ring. However, in 1,3-diacetyl-4,6,8-trimethylazulene, these primary sites are already occupied. The presence of two strongly electron-withdrawing acetyl groups at these positions profoundly deactivates the entire azulene nucleus, particularly the five-membered ring, towards further electrophilic attack. Consequently, electrophilic aromatic substitution on this substrate is significantly more challenging compared to the parent 4,6,8-trimethylazulene (B1196119) and requires forcing conditions, if it proceeds at all.

The regiochemical outcome of any potential electrophilic substitution is governed by the competing electronic effects of the substituents.

Acetyl Groups (at C1 and C3): These groups exert a powerful deactivating effect through both negative inductive (-I) and negative mesomeric (-M) effects. They withdraw electron density from the aromatic system, reducing its nucleophilicity and making it less susceptible to attack by electrophiles. This deactivation is most pronounced at the five-membered ring.

Methyl Groups (at C4, C6, and C8): These alkyl groups are activating, donating electron density into the seven-membered ring via positive inductive (+I) and hyperconjugation effects. This donation partially counteracts the deactivating influence of the acetyl groups, rendering the seven-membered ring the most likely region for any potential electrophilic attack.

The interplay of these opposing effects dictates that if an electrophilic substitution were to occur, it would be directed to the seven-membered ring. The most probable sites of attack are the C5 and C7 positions, which are ortho and para to the activating methyl groups and are the positions of highest electron density within the deactivated ring system.

Table 1: Electronic Effects of Substituents on the Azulene Core

SubstituentPosition(s)Electronic EffectInfluence on Electrophilic Substitution
Acetyl (–COCH₃)1, 3Electron-withdrawing (-I, -M)Strong deactivation, especially of the 5-membered ring
Methyl (–CH₃)4, 6, 8Electron-donating (+I, Hyperconjugation)Activation of the 7-membered ring

The synthesis of 1,3-diacetyl-4,6,8-trimethylazulene is itself an example of electrophilic aromatic substitution, specifically Friedel-Crafts acylation, on the more reactive 4,6,8-trimethylazulene precursor. The reaction proceeds in a stepwise manner:

Monoacylation: The first acylation occurs readily at one of the highly activated and sterically accessible 1- or 3-positions to yield 1-acetyl-4,6,8-trimethylazulene (B232216).

Diacylation: The introduction of the first deactivating acetyl group makes the second acylation at the remaining 3-position significantly more difficult. This step requires harsher reaction conditions, such as a higher temperature or a stronger Lewis acid catalyst, to overcome the reduced nucleophilicity of the azulene ring.

Other electrophilic substitutions, such as nitration, sulfonation, or Vilsmeier-Haack formylation, on the 1,3-diacetylated substrate are expected to be similarly challenging due to the profound deactivation of the ring system.

Nucleophilic Reactions and Pathways

The electron-deficient nature of the seven-membered ring in azulenes makes it susceptible to nucleophilic attack. This tendency is markedly amplified in 1,3-diacetyl-4,6,8-trimethylazulene, where the potent electron-withdrawing acetyl groups further decrease the electron density in the larger ring, making it a prime target for nucleophiles.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the addition of a nucleophile (typically a carbanion) bearing a leaving group to the aromatic ring, followed by base-induced elimination to afford the substituted product. nih.gov

Given the electronic properties of 1,3-diacetyl-4,6,8-trimethylazulene, it is an excellent candidate for VNS reactions. The electron-poor seven-membered ring is activated towards attack by carbanions. Research on related azulene systems has shown that electrophilic derivatives, such as those substituted with cyano or benzoyl groups at the 1-position, undergo VNS amination. cardiff.ac.uk By analogy, nucleophilic attack on the diacetylated azulene would be expected to occur at the unsubstituted C5 or C7 positions of the seven-membered ring, leading to the substitution of a hydrogen atom.

Nucleophiles can also undergo addition reactions with the azulene core, particularly at the electron-poor seven-membered ring. Organometallic reagents like organolithium or Grignard reagents could potentially add to the C4, C5, C6, C7, or C8 positions. The initial addition would disrupt the aromaticity, forming an anionic intermediate. Subsequent workup could lead to a neutral, non-aromatic diene product or, if a suitable elimination pathway exists, could result in rearomatization and a net substitution product. The presence of the activating methyl groups at C4, C6, and C8 may sterically hinder addition at these sites, favoring attack at C5 and C7.

Reactions Involving Acetyl Functionalities

The two acetyl groups at the C1 and C3 positions are themselves reactive centers and can undergo a variety of transformations typical of ketones without affecting the azulene core, provided the reaction conditions are controlled. These reactions offer a route to a wide array of new azulene derivatives.

Key transformations include:

Reduction: The carbonyl groups can be reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield 1,3-bis(1-hydroxyethyl)-4,6,8-trimethylazulene.

Condensation Reactions: The methyl protons of the acetyl groups are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in aldol (B89426) or Claisen-Schmidt condensations with various aldehydes and ketones to extend the carbon framework.

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) derivatives will readily convert the carbonyl groups into the corresponding oximes and hydrazones.

Wittig Reaction: The carbonyls can be converted to alkenes via the Wittig reaction, reacting with phosphorus ylides to form C=C double bonds at the 1 and 3 positions.

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to convert the acetyl groups into acetate (B1210297) esters, yielding the corresponding 1,3-diacetoxy-4,6,8-trimethylazulene.

Table 2: Summary of Potential Reactions at the Acetyl Groups

Reaction TypeReagent(s)Functional Group TransformationExpected Product
ReductionNaBH₄Ketone → Secondary Alcohol1,3-Bis(1-hydroxyethyl)-4,6,8-trimethylazulene
Claisen-Schmidt CondensationArCHO, BaseKetone → α,β-Unsaturated Ketone1,3-Bis(3-aryl-1-oxo-2-propenyl)-4,6,8-trimethylazulene
Oxime FormationNH₂OH·HClKetone → Oxime1,3-Bis(1-(hydroxyimino)ethyl)-4,6,8-trimethylazulene
Wittig ReactionPh₃P=CHRKetone → Alkene1,3-Bis(1-alkenyl)-4,6,8-trimethylazulene
Baeyer-Villiger Oxidationm-CPBAKetone → Ester (Acetate)1,3-Diacetoxy-4,6,8-trimethylazulene

Reactivity of Methyl Substituents

The methyl groups at the 4, 6, and 8 positions on the seven-membered ring exhibit a reactivity that is influenced by their position on the electron-deficient ring and their ability to stabilize adjacent positive charges or radical intermediates.

The methyl groups on the azulene ring, particularly those at the 4 and 8 positions, are analogous to the methyl group in methylbenzene (toluene) and thus exhibit benzylic-type reactivity. This means they are susceptible to free radical substitution reactions. For example, in the presence of a radical initiator such as UV light or AIBN, and a halogenating agent like N-bromosuccinimide (NBS), the methyl groups can be halogenated. libretexts.orgkhanacademy.org This would lead to the formation of (bromomethyl)azulene derivatives, which are versatile intermediates for further functionalization.

The methyl groups can be functionalized through various reactions. As mentioned, halogenation provides a route to a variety of derivatives. libretexts.org Furthermore, the protons of these methyl groups are acidic enough to be removed by a strong base, forming an anionic intermediate that can react with electrophiles. This is particularly true for the methyl groups at the 4 and 6 positions, as the resulting anion is stabilized by the electron-withdrawing nature of the seven-membered ring and the formation of a cyclopentadienyl (B1206354) anion-like system in the five-membered ring. mdpi.com

Condensation reactions with carbonyl compounds are also possible at the methyl groups, as has been demonstrated for the parent 4,6,8-trimethylazulene. These reactions typically require a base to deprotonate the methyl group, which then acts as a nucleophile.

Reaction TypeReagent/ConditionsProduct Type
Free-radical HalogenationNBS, UV light or AIBN(Halomethyl)azulene derivatives
Deprotonation followed by AlkylationStrong base, then an electrophileAlkylated methyl side-chains
CondensationCarbonyl compound, baseVinylazulene derivatives

Redox Chemistry and Electrochemical Behavior

The redox chemistry of azulenes is a rich field of study, owing to the non-alternant hydrocarbon structure and the associated distinct electronic properties. nih.gov The presence of both electron-donating and electron-withdrawing groups in 1,3-diacetyl-4,6,8-trimethylazulene significantly influences its electrochemical behavior.

Azulene derivatives can be electrochemically polymerized to form thin films on electrode surfaces. mdpi.comresearchgate.net This process typically involves the oxidation of the azulene monomer to a radical cation, which then couples with other monomers. The resulting polymer films can have interesting electronic and optical properties.

The electrochemical behavior of azulenes is characterized by both oxidation and reduction processes. conicet.gov.arresearchgate.net The five-membered ring is electron-rich and thus is the site of oxidation, while the electron-poor seven-membered ring is the site of reduction.

The oxidation potential of an azulene is a measure of the ease with which it can be oxidized. This property is highly dependent on the substituents on the azulene core. Electron-donating groups, such as methyl groups, lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, such as acetyl groups, increase the oxidation potential, making the compound more difficult to oxidize.

CompoundSubstituent EffectsExpected Relative Oxidation Potential
4,6,8-trimethylazuleneThree electron-donating methyl groupsLower
AzuleneUnsubstitutedIntermediate
1,3-diacetyl-4,6,8-trimethylazuleneThree electron-donating methyl groups, two electron-withdrawing acetyl groupsHigher

Electrochromic Properties and Proton Responsiveness of 1,3-diacetyl-4,6,8-trimethylazulene

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the electrochromic properties or detailed proton responsiveness of the compound "Azulene, 1,3-diacetyl-4,6,8-trimethyl-". While the broader class of azulene derivatives is known for interesting redox behaviors and responses to changes in pH, specific studies detailing these characteristics for the 1,3-diacetyl-4,6,8-trimethyl substituted variant could not be located.

The inherent electronic structure of the azulene core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, provides the foundation for potential electrochromic and proton-responsive behavior. The introduction of two electron-withdrawing acetyl groups at the 1 and 3 positions, combined with electron-donating methyl groups at the 4, 6, and 8 positions, would be expected to significantly modulate these properties. However, without specific experimental data from techniques such as cyclic voltammetry, spectroelectrochemistry, or pH-dependent UV-Vis spectroscopy for "Azulene, 1,3-diacetyl-4,6,8-trimethyl-", a detailed analysis remains speculative.

Consequently, the creation of data tables illustrating electrochromic transitions or pH-dependent spectral shifts is not possible at this time due to the absence of published research findings for this specific compound. Further experimental investigation would be required to elucidate the precise nature of its electrochromic and proton-responsive characteristics.

Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings concerning the compound “Azulene, 1,3-diacetyl-4,6,8-trimethyl-” for the applications outlined in your request. The existing body of research on azulene derivatives in advanced materials science focuses on related, but structurally different, molecules.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of focusing solely on "Azulene, 1,3-diacetyl-4,6,8-trimethyl-" within the specified outline of applications in organic electronics and sensing platforms.

The available literature extensively covers:

General Azulene Scaffolds : The unique electronic and photophysical properties of the parent azulene core are widely discussed as a basis for designing functional materials. rhhz.netnih.gov

Simpler Derivatives : Research has been conducted on derivatives such as 4,6,8-trimethylazulene and 1-acetyl-4,6,8-trimethylazulene, exploring their synthesis and fundamental properties.

Other Substituted Azulenes : Studies on various other azulene derivatives have demonstrated their potential in organic field-effect transistors (OFETs), organic solar cells, and as chemosensors, but these findings are specific to the particular substitution patterns investigated and cannot be directly attributed to the 1,3-diacetyl-4,6,8-trimethyl- derivative. researchgate.netbohrium.comresearchgate.net

Without any dedicated research on "Azulene, 1,3-diacetyl-4,6,8-trimethyl-," providing content for the requested sections on its performance in OFETs, OLEDs, photovoltaics, or as a basis for advanced sensors would require speculation, which would violate the core instruction for scientific accuracy. No data tables or detailed research findings for this specific compound could be located.

Advanced Materials Applications and Performance of Azulene, 1,3 Diacetyl 4,6,8 Trimethyl Derivatives

Nonlinear Optical (NLO) Materials

The unique electronic structure of the azulene (B44059) core, characterized by the fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring, results in a significant ground-state dipole moment and makes it a compelling scaffold for nonlinear optical (NLO) materials. wikipedia.org The specific substitution pattern of Azulene, 1,3-diacetyl-4,6,8-trimethyl-, with electron-withdrawing acetyl groups on the five-membered ring and electron-donating methyl groups on the seven-membered ring, profoundly influences its NLO properties.

The NLO response of an organic molecule is intrinsically linked to its electronic structure, particularly how its electron density is polarized under a strong electric field. In azulene derivatives, this is largely dictated by the nature and position of substituent groups.

Electron-Donating Groups (EDGs): The methyl groups at the 4-, 6-, and 8-positions are mild EDGs. Located on the electron-poor seven-membered ring, they increase the electron density of the tropylium-like moiety, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

Combined Effect: The strategic placement of EWGs on the five-membered ring and EDGs on the seven-membered ring in Azulene, 1,3-diacetyl-4,6,8-trimethyl- amplifies the natural polarity of the azulene nucleus. This push-pull-like configuration across the azulene framework is a fundamental principle in designing molecules with large hyperpolarizabilities, which are essential for NLO effects. The interaction between these groups across the π-conjugated system is critical for enhancing the NLO response.

FeatureInfluence on NLO PropertiesRationale
Azulene Core Provides inherent polarity and π-conjugation.Fusion of electron-rich 5-membered and electron-deficient 7-membered rings creates a natural dipole. wikipedia.org
1,3-Diacetyl Groups Enhance molecular hyperpolarizability (β).Strong electron-withdrawing nature on the electron-rich ring promotes intramolecular charge transfer.
4,6,8-Trimethyl Groups Modulate HOMO-LUMO gap and electron density.Electron-donating nature on the electron-poor ring further polarizes the molecule.
Overall Substitution Creates a push-pull system across the core.Amplifies asymmetry in electron distribution, which is crucial for second-order NLO response.

Azulene, 1,3-diacetyl-4,6,8-trimethyl- serves as a versatile building block for more complex NLO chromophores.

Second-Order NLO Chromophores: The primary requirement for second-order NLO activity is a molecule with a large first hyperpolarizability (β) and non-centrosymmetric alignment in the bulk material. The inherent polarity of the target compound makes it a promising core. To further enhance its second-order NLO response, it could be incorporated into a classic Donor-π-Acceptor (D-π-A) design. For instance, attaching a powerful electron-donating group (e.g., an amino or alkoxy group) to the seven-membered ring would create a more pronounced push-pull system, leveraging the acetyl groups as potent acceptors. Azo-azulene derivatives, for example, have demonstrated significant quadratic hyperpolarizability. acs.orgmiami.edu

Third-Order NLO Chromophores: Third-order NLO properties are governed by the second hyperpolarizability (γ) and are often found in symmetric, π-conjugated systems. While the subject molecule is inherently polar, it can be used to construct larger, more symmetric architectures suitable for third-order NLO applications. For example, two Azulene, 1,3-diacetyl-4,6,8-trimethyl- units could be linked via a π-conjugated bridge to form a symmetric Acceptor-π-Acceptor (A-π-A) or Donor-π-Donor (D-π-D) type structure, depending on the point of attachment. Extending the π-conjugation is a key strategy for enhancing third-order NLO responses. researchgate.net

Advanced Pigment and Dye Technologies

The color of azulene is one of its most defining characteristics and is highly sensitive to substitution, making its derivatives excellent candidates for advanced pigments and dyes.

Unsubstituted azulene is known for its distinct blue color, a rare trait for a hydrocarbon. This color arises from an electronic transition from the HOMO to the LUMO (S0 → S1), which falls within the visible spectrum. The color of Azulene, 1,3-diacetyl-4,6,8-trimethyl- can be understood by analyzing the effect of its substituents on the HOMO-LUMO energy gap.

Bathochromic Shift: The electron-withdrawing acetyl groups at the 1- and 3-positions are known to cause a significant bathochromic shift (a shift to longer wavelengths, i.e., a reddening of the color). This is because they stabilize the LUMO more than the HOMO, thereby reducing the energy gap for the electronic transition.

Substituent Effects: The electron-donating methyl groups on the seven-membered ring also contribute to tuning the absorption spectrum. The combination of these groups allows for precise control over the molecule's color. By systematically modifying substituents on the azulene core, the absorption can be tuned across the entire visible spectrum and even into the near-infrared (NIR) region. bohrium.com

SubstituentPosition(s)TypeEffect on HOMO-LUMO GapResulting Color Shift
Acetyl (x2)1, 3Electron-WithdrawingDecreaseBathochromic (Red Shift)
Methyl (x3)4, 6, 8Electron-DonatingDecreaseBathochromic (Red Shift)

The tunable and intense light absorption properties of azulene derivatives make them suitable for a range of specialty applications. While specific applications for Azulene, 1,3-diacetyl-4,6,8-trimethyl- are not extensively documented, its properties suggest potential uses in areas where related azulene compounds have shown promise. These areas include:

NIR-Absorbing Dyes: By extending the π-conjugation of the azulene core, it is possible to create dyes that absorb in the near-infrared region. Such materials are valuable for applications in thermal imaging, telecommunications, and photothermal therapy. bohrium.com

Optical Limiting Materials: Azulenic dye chromophores can act as reverse saturable absorbers, a property useful for optical limiting devices that protect sensors and human eyes from high-intensity laser pulses. bohrium.com

Colorimetric Sensors: The sensitivity of the azulene absorption spectrum to its electronic environment makes it a candidate for use in colorimetric sensors, where a change in environment (e.g., binding of an ion) would result in a visible color change. acs.org

Catalytic Applications

The application of Azulene, 1,3-diacetyl-4,6,8-trimethyl- in catalysis is not a widely explored field. However, the general reactivity and electronic properties of the azulene framework suggest potential avenues for its use. Azulene derivatives can participate in reactions as nucleophiles, particularly in Lewis acid-catalyzed processes. For instance, azulenes can react with epoxides in the presence of a Lewis acid catalyst to achieve regioselective alkylation. acs.org Furthermore, the azulene core can be functionalized to act as a ligand for transition metal complexes, which are central to a vast number of catalytic processes in modern chemistry. cnr.itmostwiedzy.plmdpi.com The acetyl and methyl groups on the specific compound would modulate the electronic properties of such a ligand, potentially influencing the activity and selectivity of the metal center in catalytic cycles. While some azulene-containing compounds have been investigated as photoreduction catalysts due to their ability to absorb visible light, the direct catalytic applications of Azulene, 1,3-diacetyl-4,6,8-trimethyl- remain a subject for future research. researchgate.net

Azulene Derivatives as Ligands in Metal Catalysis

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Role as Active Components in Organic Catalysis

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Future Directions and Emerging Research Themes

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards more environmentally benign processes is a critical theme for the future of azulene (B44059) chemistry. While traditional methods for constructing the azulene skeleton exist, they often involve harsh conditions, multi-step procedures, and the generation of significant waste. researchgate.net Future research will undoubtedly focus on the development of greener and more efficient synthetic routes to Azulene, 1,3-diacetyl-4,6,8-trimethyl- and related functionalized azulenes.

Key areas of exploration will likely include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the azulene core represents a highly atom-economical approach to introduce acetyl and methyl groups, minimizing the need for pre-functionalized starting materials. eurekalert.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purities.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of azulene derivatives could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Renewable Feedstocks: Investigating the synthesis of azulene precursors from renewable biomass sources would significantly enhance the sustainability of their production. nih.gov

These sustainable approaches aim to reduce the environmental footprint associated with the synthesis of complex organic molecules, making functional azulenes more accessible for widespread application.

Exploration of Unconventional Reactivity Patterns

The non-alternant hydrocarbon structure of azulene, with its electron-rich five-membered ring and electron-deficient seven-membered ring, gives rise to a rich and sometimes unconventional reactivity. researchgate.netnih.govresearchgate.net Future research will delve deeper into harnessing this unique reactivity for the synthesis of novel molecular architectures.

Emerging themes in this area include:

[8+2] Cycloadditions: While known, the full potential of [8+2] cycloaddition reactions involving azulene derivatives for the construction of complex polycyclic systems remains to be explored. nih.gov

Transition Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions at various positions of the azulene nucleus will enable the synthesis of a wider array of derivatives with tailored electronic and optical properties. researchgate.netrsc.org

Photoredox Catalysis: The use of visible light to drive chemical transformations offers a mild and sustainable approach to functionalize the azulene core in ways that are not accessible through traditional thermal methods.

Mechanochemistry: Investigating the reactivity of azulene derivatives under solvent-free, mechanochemical conditions could lead to the discovery of novel reaction pathways and solid-state transformations.

A deeper understanding of these unconventional reactivity patterns will not only expand the synthetic chemist's toolbox but also pave the way for the creation of novel azulene-based materials with unprecedented properties.

Integration of Advanced Computational and Artificial Intelligence Techniques

The synergy between experimental and computational chemistry is becoming increasingly crucial in modern chemical research. For a molecule as electronically complex as Azulene, 1,3-diacetyl-4,6,8-trimethyl-, computational and artificial intelligence (AI) techniques are set to play a pivotal role in accelerating discovery.

Future research will likely leverage:

Density Functional Theory (DFT) Calculations: High-level DFT calculations will continue to be essential for predicting the geometric, electronic, and spectroscopic properties of new azulene derivatives, guiding synthetic efforts and interpreting experimental results. doi.orgeujournal.orgiau.ir

Machine Learning (ML) and AI: ML algorithms can be trained on existing experimental and computational data to predict the properties of novel azulene compounds, enabling high-throughput virtual screening of candidate molecules for specific applications. acs.orgnih.govacs.orgaalto.firesearchgate.net This can significantly reduce the time and resources required for materials discovery.

Reaction Prediction and Optimization: AI-powered tools can assist in predicting the outcomes of unknown reactions and optimizing reaction conditions for the synthesis of Azulene, 1,3-diacetyl-4,6,8-trimethyl- and its derivatives.

The integration of these advanced computational tools will foster a more predictive and efficient approach to the design and synthesis of functional azulene-based materials.

Multi-Scale Understanding of Structure-Property-Performance Relationships in Advanced Materials

A fundamental goal of materials science is to establish clear relationships between the molecular structure of a compound, its macroscopic properties, and its performance in a given application. For Azulene, 1,3-diacetyl-4,6,8-trimethyl-, this understanding is crucial for its potential use in areas such as organic electronics and nonlinear optics. researchgate.netuni-stuttgart.debohrium.comnih.govnih.govforeverest.net

Future research will focus on:

Single-Molecule to Bulk Properties: Bridging the gap between the properties of individual molecules and the performance of bulk materials through a combination of experimental techniques (e.g., scanning probe microscopy) and theoretical modeling.

Crystal Engineering: Controlling the solid-state packing of azulene derivatives to optimize properties such as charge transport and optical response.

Device Fabrication and Characterization: Incorporating Azulene, 1,3-diacetyl-4,6,8-trimethyl- into prototype devices (e.g., organic field-effect transistors, solar cells) to evaluate its performance and provide feedback for further molecular design.

A comprehensive, multi-scale understanding of these relationships will be instrumental in translating the promising molecular properties of this azulene derivative into tangible technological advancements.

Synergistic Approaches Combining Synthesis, Characterization, and Theory

The complexity of developing novel functional materials necessitates a highly integrated and collaborative research approach. The future of research on Azulene, 1,3-diacetyl-4,6,8-trimethyl- will be characterized by a close synergy between synthesis, advanced characterization, and theoretical modeling. researchgate.netresearchgate.net

This synergistic approach will involve:

Iterative Design-Synthesis-Test Cycles: Theoretical predictions will guide the synthesis of new azulene derivatives, which will then be thoroughly characterized. The experimental results will, in turn, be used to refine and validate the theoretical models, creating a feedback loop that accelerates the discovery process.

Advanced Spectroscopic and Microscopic Techniques: The use of sophisticated characterization techniques, such as ultrafast spectroscopy and high-resolution microscopy, will provide unprecedented insights into the fundamental photophysical and electronic processes occurring in azulene-based materials.

Collaborative Research Platforms: The establishment of collaborative platforms that bring together experts in synthetic chemistry, materials science, physics, and computational science will be essential to tackle the multifaceted challenges in this field.

By fostering a culture of collaboration and integrating diverse expertise, the scientific community can unlock the full potential of Azulene, 1,3-diacetyl-4,6,8-trimethyl- and pave the way for the next generation of advanced organic materials.

Q & A

Q. How can neurotoxicity of 4,6,8-trimethylazulene derivatives be evaluated in vitro?

  • Methodological Answer : Neurotoxicity assays often use SH-SY5Y neuronal cell lines. Cells are exposed to derivatives at varying concentrations (e.g., 1–100 µM) for 24–72 hours. Viability is assessed via MTT assays, while lactate dehydrogenase (LDH) release quantifies membrane damage. For example, Table 2 in compares IC₅₀ values of azulene amides against reference neurotoxins (e.g., cisplatin). Mechanistic studies may include reactive oxygen species (ROS) detection and caspase-3 activation assays.

Q. What mechanistic insights exist for the catalytic dimerization of arylacetylenes to azulenes?

  • Methodological Answer : The reaction mechanism involves sulfenyl halide-mediated cyclization. For instance, diphenylacetylene reacts with phenylsulfenyl chloride to form a thiirenium intermediate, which undergoes [4+2] cycloaddition. Density functional theory (DFT) calculations can map transition states and electron distribution in the azulene core . Catalysts like Cu(I) or Pd(0) may enhance regioselectivity, particularly for 1,2,3-triphenylazulene derivatives.

Q. How does substitution at the 1,3-positions influence tumor-specificity in azulene derivatives?

  • Methodological Answer : Acetyl groups at 1,3-positions enhance electron-withdrawing effects, altering azulene’s dipole moment and π-electron distribution. This impacts interactions with nuclear receptors (e.g., retinoid X receptor, RXR) or DNA intercalation. Structure-activity relationship (SAR) studies in show that 1,3-diacetyl derivatives exhibit higher tumor-selective cytotoxicity (e.g., against HeLa cells) compared to unsubstituted analogs. Computational docking simulations (e.g., AutoDock Vina) can predict binding affinities to oncogenic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.